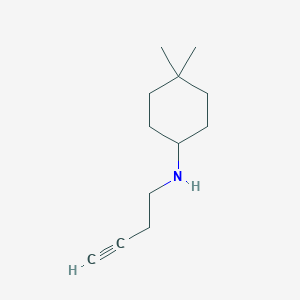

N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine

Description

N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with two methyl groups at the 4,4-positions and a terminal alkyne (but-3-yn-1-yl) group attached to the amine nitrogen. This compound is structurally notable for its combination of steric bulk (from the dimethylcyclohexane) and reactivity (from the alkyne moiety).

Properties

Molecular Formula |

C12H21N |

|---|---|

Molecular Weight |

179.30 g/mol |

IUPAC Name |

N-but-3-ynyl-4,4-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H21N/c1-4-5-10-13-11-6-8-12(2,3)9-7-11/h1,11,13H,5-10H2,2-3H3 |

InChI Key |

PJSKFILTCRUIRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)NCCC#C)C |

Origin of Product |

United States |

Preparation Methods

General Synthesis Approach for Cyclohexane Derivatives

The synthesis of cyclohexane derivatives typically involves several key steps:

- Formation of the Cyclohexane Ring : This can be achieved through the hydrogenation of benzene or cyclohexene.

- Introduction of Methyl Groups : Friedel-Crafts alkylation using methyl chloride and an aluminum chloride catalyst can introduce methyl groups at specific positions.

- Attachment of the But-3-YN-1-YL Group : This involves a nucleophilic substitution reaction using but-3-yn-1-yl bromide and a suitable amine.

Reaction Conditions and Reagents

| Step | Reagents | Conditions | Expected Outcome |

|---|---|---|---|

| Cyclohexane Ring Formation | Hydrogen gas (H2), Palladium on Carbon (Pd/C) catalyst | High pressure, elevated temperature | Cyclohexane |

| Methyl Group Introduction | Methyl chloride, Aluminum chloride catalyst | Elevated temperature, solvent like dichloromethane | 4,4-Dimethylcyclohexane |

| Amination | Ammonia or amine source, Reducing agent (e.g., sodium borohydride) | Mild conditions, solvent like ethanol | Cyclohexanamine derivative |

| Attachment of But-3-YN-1-YL Group | But-3-yn-1-yl bromide, Base (e.g., sodium hydroxide) | Mild conditions, solvent like water or ethanol | N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine |

Challenges and Considerations

- Stereochemistry : The introduction of methyl groups and the butynyl substituent must be carefully controlled to achieve the desired stereochemistry.

- Yield and Purity : Optimizing reaction conditions to maximize yield and purity is crucial, potentially involving the use of catalysts or optimizing solvent choices.

- Safety : Handling reactive intermediates like but-3-yn-1-yl bromide requires appropriate safety precautions.

Chemical Reactions Analysis

Types of Reactions: N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of substituted amines.

Scientific Research Applications

Chemistry: N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding due to its reactive alkyne group .

Medicine: Its structural features may allow for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism by which N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and labeling studies . The compound’s amine group can also interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Structural and Reactivity Differences

- Alkyne vs. Alkyl/Aryl Substituents : The terminal alkyne in this compound provides a reactive handle for Huisgen cycloaddition (click chemistry), a feature absent in analogs with saturated alkyl or aromatic substituents (e.g., furan in or methoxypropyl in ). This reactivity is critical for bioconjugation or polymer chemistry applications.

- For example, analogs like VU0467558 (a related mGlu1/5 modulator) utilize the dimethylcyclohexane group to enhance receptor selectivity .

Physicochemical Properties

- Solubility : The alkyne group in this compound may reduce aqueous solubility compared to ether-containing analogs (e.g., ), though this could be mitigated via pro-drug strategies.

- Purity : Most analogs are ≥95% pure (e.g., ), but the absence of melting/boiling point data limits direct comparisons.

Research and Application Insights

- Safety and Handling : Like its analogs, this compound is likely classified as hazardous, requiring precautions against inhalation, skin contact, and ingestion .

Biological Activity

N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine is an organic compound notable for its unique structural features, which contribute to its significant biological activity. This compound is characterized by a cyclohexane ring substituted with a butynyl group and a dimethylamine group. Its molecular formula is with a molecular weight of approximately 179.30 g/mol. The following sections detail its biological activity, synthesis, and potential applications.

Structural Characteristics

The structure of this compound enables it to engage in various biological interactions:

- Cyclohexane Ring : Provides a stable framework for molecular interactions.

- Butynyl Group : Facilitates reactivity through click chemistry, allowing for bioconjugation and the formation of triazole linkages with azides.

- Dimethylamine Group : Enhances solubility and interaction with biological targets.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.30 g/mol |

| Functional Groups | Alkyne (butynyl), Amine (dimethylamine) |

Enzyme Interaction

This compound has been shown to interact with various enzymes, making it useful in medicinal chemistry. Its alkyne group allows it to act as a probe in studying enzyme-substrate interactions and protein-ligand binding. This characteristic is particularly valuable in the development of new therapeutic agents.

Case Studies

- Inhibition Studies : Research indicates that compounds with similar structural motifs can inhibit acetylcholinesterase activity, suggesting that this compound may exhibit similar properties . The specific inhibition mechanism remains to be fully elucidated.

- Click Chemistry Applications : The compound's ability to form stable linkages through click chemistry reactions has been explored in bioconjugation techniques. This allows for the labeling of biomolecules and the creation of drug delivery systems.

- Pharmacological Potential : Preliminary studies suggest that this compound could be developed into pharmacological agents targeting specific pathways involved in neurodegenerative diseases due to its structural reactivity.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Potential inhibition of acetylcholinesterase |

| Bioconjugation | Formation of triazole linkages via click chemistry |

| Pharmacological Potential | Possible applications in neurodegenerative disease treatment |

Synthesis

The synthesis of this compound typically involves the reaction of 4,4-dimethylcyclohexanone with butynyl amine under basic conditions. Common bases used include sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran at elevated temperatures.

Synthetic Route Overview

-

Reactants :

- 4,4-Dimethylcyclohexanone

- Butynyl amine

- Base (e.g., Sodium hydride)

-

Conditions :

- Solvent: Tetrahydrofuran

- Temperature: Elevated (typically around 60°C)

-

Reaction Type :

- Nucleophilic substitution leading to the formation of the target compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine, and how can reaction conditions be optimized?

- Methodology :

- Use reductive amination between 4,4-dimethylcyclohexanone and but-3-yn-1-amine, employing NaBH₃CN or Pd/C-H₂ for selective reduction.

- Optimize solvent polarity (e.g., THF vs. MeOH) to balance alkyne stability and amine reactivity. Monitor intermediates via TLC or GC-MS to adjust reaction time and temperature (80–100°C) .

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product, avoiding prolonged exposure to acidic conditions that may protonate the alkyne .

Q. Which spectroscopic techniques are most effective for characterizing the alkyne and amine groups in this compound?

- Methodology :

- IR Spectroscopy : Identify the alkyne C≡C stretch (~2100–2260 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹).

- ¹H/¹³C NMR : Confirm alkyne proton absence (sp-hybridized carbon at δ 70–100 ppm in ¹³C NMR) and cyclohexane ring conformation (axial vs. equatorial methyl groups).

- MS (EI/ESI) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂ group) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodology :

- Grow single crystals via slow evaporation in non-polar solvents (e.g., hexane).

- Use SHELXL (via Olex2 interface) for structure refinement. Apply TWINABS for handling potential twinning and check for disorder in the alkyne or cyclohexane moieties .

- Validate hydrogen-bonding networks (N-H⋯O/N interactions) using PLATON .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity under oxidative or reductive conditions?

- Methodology :

- Oxidation : Treat with KMnO₄/H₂SO₄ to cleave the alkyne to a ketone (monitor via IR loss of C≡C). Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity .

- Reduction : Employ Lindlar catalyst for partial alkyne hydrogenation or LiAlH₄ for amine reduction. Use deuterium labeling (e.g., D₂O quenching) to track proton transfer pathways .

Q. How can computational methods predict the compound’s pharmacokinetic properties or biological target interactions?

- Methodology :

- Perform molecular docking (AutoDock Vina) against neurotransmitter receptors (e.g., serotonin 5-HT₃) using the compound’s 3D structure (optimized via Gaussian09).

- Calculate ADMET properties (SwissADME): LogP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. Validate with in vitro assays (e.g., HEK293 cell lines) .

Q. What advanced chromatographic techniques resolve enantiomers if chiral centers are introduced during synthesis?

- Methodology :

- Use chiral HPLC (Chiralpak IA/IB columns) with hexane/IPA mobile phases. Optimize retention times by adjusting column temperature (25–40°C).

- Confirm enantiomeric excess (ee) via circular dichroism (CD) or polarimetry. Compare with racemic mixtures synthesized via non-stereoselective routes .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in functional group transformations?

- Methodology :

- Synthesize deuterated analogs (e.g., ND₂ for NH₂) and compare reaction rates (GC-MS monitoring).

- A primary KIE (k_H/k_D > 2) indicates bond-breaking in the rate-determining step (e.g., C-N cleavage). Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.